Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a carbamothioylamino group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the carbamothioylamino group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex piperidine derivatives.
- Employed in the development of novel catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Evaluated for its ability to modulate biological pathways involved in disease processes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the carbamothioylamino group allows for the formation of hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate
- Tert-butyl 3-(aminocarbonylamino)piperidine-1-carboxylate
- Tert-butyl 3-(methylcarbamothioylamino)piperidine-1-carboxylate
Comparison:
- Structural Differences: The position and nature of the substituents on the piperidine ring can significantly influence the reactivity and properties of these compounds.
- Reactivity: Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate exhibits unique reactivity due to the presence of the carbamothioylamino group, which can participate in various chemical reactions.
- Applications: While similar compounds may share some applications, this compound is particularly noted for its potential in medicinal chemistry and material science.
Properties
IUPAC Name |
tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)13-9(12)17/h8H,4-7H2,1-3H3,(H3,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZODGWNEFREIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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